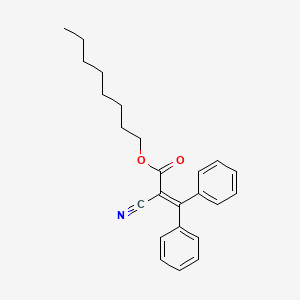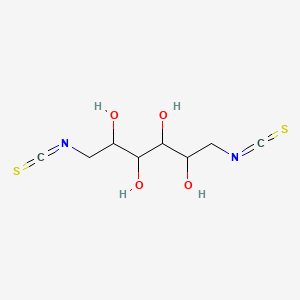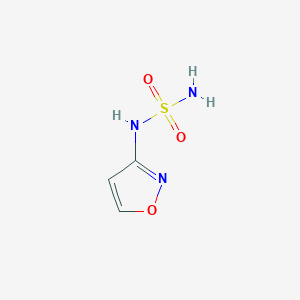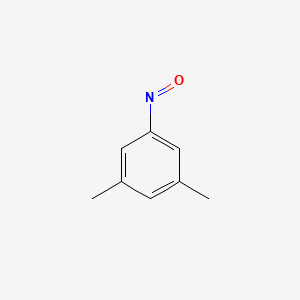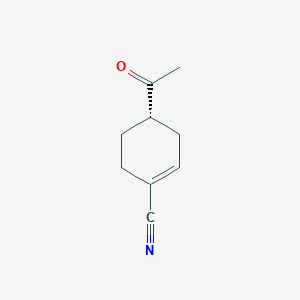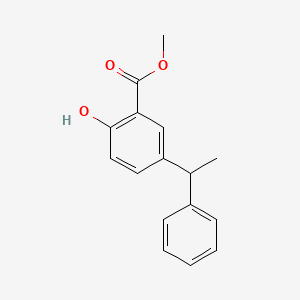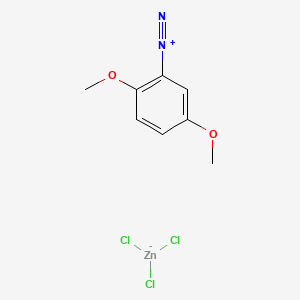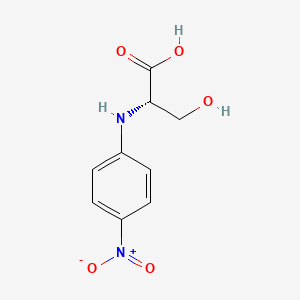
Serine, p-nitrophenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine, p-nitrophenyl- is a compound that combines the amino acid serine with a p-nitrophenyl group. This compound is often used in biochemical research due to its unique properties, particularly in the study of enzyme mechanisms and catalysis. The p-nitrophenyl group serves as a chromogenic substrate, making it useful in various assays to measure enzyme activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of serine, p-nitrophenyl- typically involves the esterification of serine with p-nitrophenol. This reaction can be catalyzed by various esterases or chemical catalysts. The reaction conditions often include an organic solvent, such as dichloromethane, and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .
Industrial Production Methods
Industrial production of serine, p-nitrophenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Serine, p-nitrophenyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, catalyzed by esterases or under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases or using acidic (HCl) or basic (NaOH) conditions.
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Produces serine and p-nitrophenol.
Oxidation: Can lead to the formation of nitro derivatives or carboxylic acids.
Substitution: Results in the formation of various substituted serine derivatives.
Applications De Recherche Scientifique
Serine, p-nitrophenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme kinetics.
Biology: Serves as a substrate in assays to measure the activity of esterases and other hydrolases.
Medicine: Utilized in drug discovery to screen for enzyme inhibitors.
Industry: Applied in the development of biosensors and diagnostic kits.
Mécanisme D'action
The mechanism of action of serine, p-nitrophenyl- involves the hydrolysis of the ester bond by esterases. The serine residue in the enzyme’s active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and regenerate the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenyl acetate: Another ester used in enzyme assays.
p-Nitrophenyl phosphate: Used to study phosphatase activity.
p-Nitrophenyl butyrate: Utilized in lipase assays.
Uniqueness
Serine, p-nitrophenyl- is unique due to its combination of an amino acid and a chromogenic group, making it particularly useful in studying enzyme mechanisms involving serine residues. Its versatility in various assays and reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
72361-00-3 |
|---|---|
Formule moléculaire |
C9H10N2O5 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c12-5-8(9(13)14)10-6-1-3-7(4-2-6)11(15)16/h1-4,8,10,12H,5H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
WLZQSOUQRZKSBM-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1N[C@@H](CO)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC(CO)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



